![molecular formula C8H8F2O B575222 2-(2,6-Difluorophenyl)ethanol CAS No. 168766-16-3](/img/structure/B575222.png)
2-(2,6-Difluorophenyl)ethanol
Overview
Description
Scientific Research Applications
Enzymatic Process for Synthesis of Chiral Intermediates : A ketoreductase (KRED) named KR-01 was found effective in transforming 2-chloro-1-(3,4-difluorophenyl)ethanone into chiral alcohol, which is a vital intermediate for synthesizing Ticagrelor, a treatment for acute coronary syndromes (Guo et al., 2017).
Facile Synthesis of Hydroxy- and Aminoindoles : 2-(2,6-Diaminophenyl)ethanol can be converted to 4-hydroxyindoline and 4-aminoindoline through specific heating processes. These indoles are obtained by dehydrogenation of indolines (Tanaka et al., 1989).
Preformulation Study of NSC-726796 : This study developed a stability-indicating high-performance liquid chromatography method to quantify 2-(2,4-difluorophenyl)-4,5,6,7-tetrafluoroisoindoline-1,3-dione and its degradation products. NSC-726796, which shows antiangiogenic activity, was found to react with ethanol (Guo et al., 2012).
Engineering Alcohol Dehydrogenase for Improved Activity : An alcohol dehydrogenase LkADH was engineered for improved activity in reducing aromatic substrates, specifically for producing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, an important precursor for ticagrelor (Ye et al., 2023).
Bioreductive Production of Pharmaceutical Intermediates : Mutations in ketoreductase ChKRED20 enhanced its activity for the bioreductive production of (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol, an intermediate for ticagrelor, demonstrating the potential of biocatalysis in pharmaceutical synthesis (Zhao et al., 2017).
Safety and Hazards
The safety information for “2-(2,6-Difluorophenyl)ethanol” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and washing thoroughly after handling .
Mechanism of Action
Target of Action
It’s known that the compound is a crucial intermediate in the synthesis of certain drugs .
Biochemical Pathways
It’s known that difluorophenyl compounds can undergo oxidative polymerization to form polymers .
Pharmacokinetics
The compound’s solubility in ethanol suggests it may have good bioavailability.
Result of Action
As an intermediate in drug synthesis, its effects would largely depend on the final compound it’s used to produce .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2,6-Difluorophenyl)ethanol . .
properties
IUPAC Name |
2-(2,6-difluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJHNMSIIGRNOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666683 | |
Record name | 2-(2,6-Difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
168766-16-3 | |
Record name | 2-(2,6-Difluorophenyl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80666683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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